

Technical Guide: Identification and Characterization of Olopatadine Related Compound Aldehyde

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Compound of Interest

Compound Name: Olopatadine Aldehyde
Hydrochloride

Cat. No.: B1165261

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Executive Summary

In the development and stability profiling of Olopatadine Hydrochloride, the Aldehyde Intermediate (often referred to as the Olopatadine Carbaldehyde Impurity) represents a critical quality attribute. It functions both as a key process intermediate in the Wittig olefination synthetic route and as a degradation product arising from photolytic Norrish type-I cleavage.[1]

This guide provides a definitive technical framework for the identification, isolation, and control of this compound. Unlike pharmacopeial impurities (e.g., Related Compound B/N-oxide or C/Isoxepac), the aldehyde presents unique stability challenges due to its reactivity.[1] This document details the specific analytical signatures required to distinguish it from the active pharmaceutical ingredient (API) and its geometric isomers.

Part 1: Chemical Context & Origin[2]

The compound in question is (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carbaldehyde.[1][2][3][4] It differs from Olopatadine by the

presence of an aldehyde group (-CHO) at the C2 position instead of the acetic acid moiety (-CH₂COOH) or the carboxylic acid functionality depending on the specific synthetic precursor.[1]

Structural Identity

Attribute	Detail
Common Name	Olopatadine Carbaldehyde; Olopatadine Aldehyde Impurity
CAS Number	2519517-77-0
Chemical Formula	C ₂₀ H ₂₁ NO ₂ (Free Base)
Molecular Weight	307.39 Da (Free Base); ~343.85 Da (HCl Salt)
Key Functional Groups	Tertiary Amine, Aldehyde, Dibenzoxepin Ring
Isomerism	Exists as Z (cis) and E (trans) isomers; Z is the analog of the active drug.[1][3][5][6]

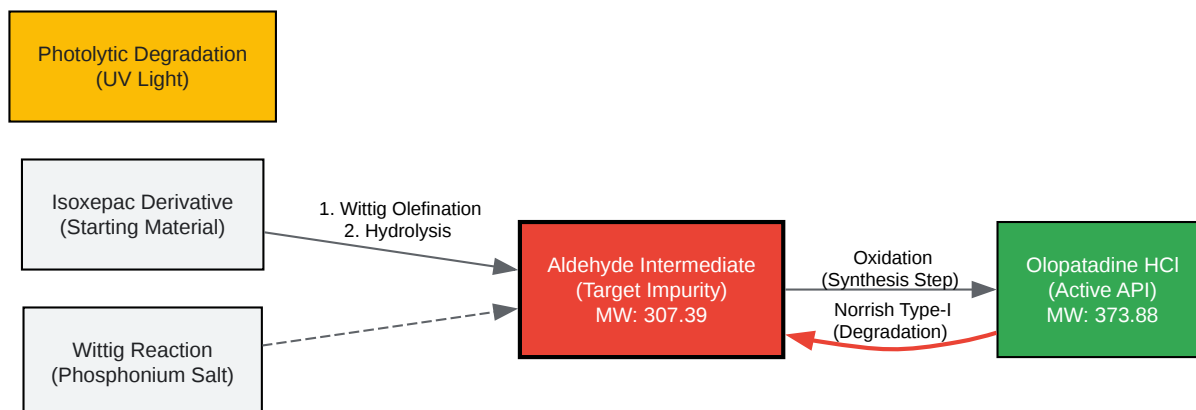
Formation Pathways

The presence of the aldehyde in the final API or drug product stems from two distinct mechanisms:

- **Synthetic Carryover:** In routes utilizing a Wittig reaction followed by hydrolysis, the aldehyde is the immediate precursor to the carboxylic acid. Incomplete oxidation results in this impurity.[1]
- **Photolytic Degradation:** Exposure of Olopatadine to UV light can induce a retrograde oxidation or radical cleavage (Norrish Type-I), reverting the acetic acid side chain to an aldehyde or similar radical stabilized form.[1]

Pathway Visualization

The following diagram illustrates the dual origin of the aldehyde impurity.



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Figure 1: Synthetic and degradation pathways linking Olopatadine to its Carbaldehyde impurity. [1]

Part 2: Analytical Strategy & Identification

Distinguishing the aldehyde from the acid (Olopatadine) requires exploiting the differences in polarity and ionization potential. [1]

Chromatographic Behavior (HPLC)

While Olopatadine is an amphoteric molecule (zwitterionic at neutral pH), the aldehyde lacks the acidic proton. [1]

- Retention Time (RT): In standard Reverse Phase (C18) conditions at acidic pH (pH 3.0–4.5), the aldehyde has been observed to elute earlier than Olopatadine (RRT ~0.42 vs 1. [1]00) in certain gradient systems. [1][7] This is counter-intuitive to general polarity rules but is attributed to the specific solvation shell of the zwitterionic Olopatadine vs. the protonated amine/neutral aldehyde form of the impurity.
- Detection: The conjugated dibenzoxepin system provides strong UV absorbance at 299 nm. [1]

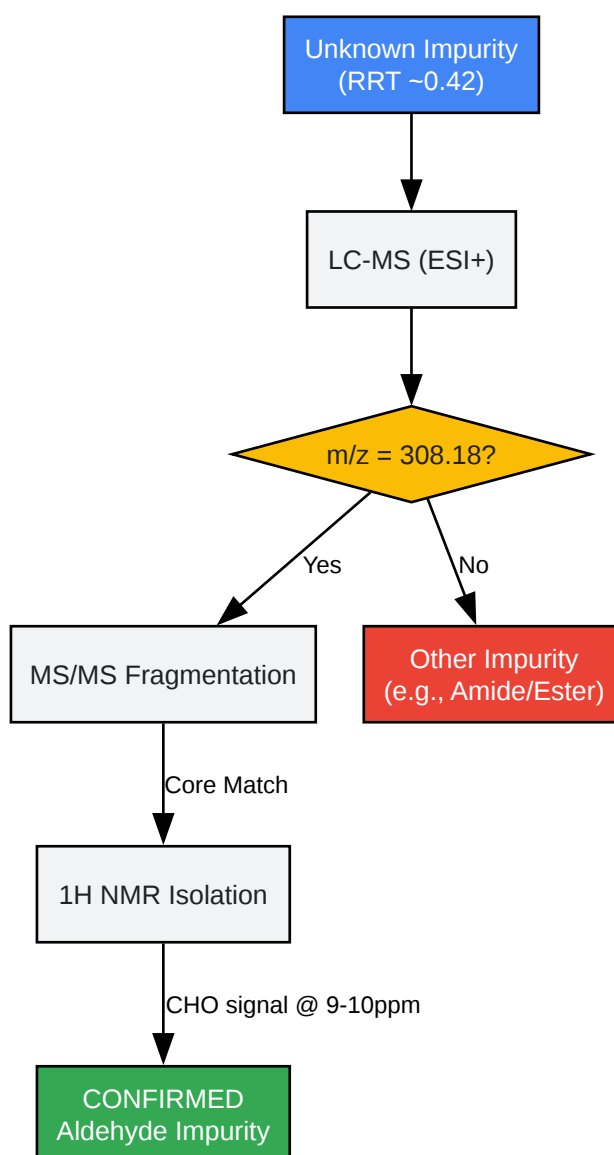
Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the primary confirmation of identity.[1]

- Olopatadine $[M+H]^+$: m/z 338.17[1]
- Aldehyde Impurity $[M+H]^+$: m/z 308.18[1][7]
- Mass Shift: The difference of ~30 Da corresponds to the loss of the $-CH_2O$ unit (or difference between $-CH_2COOH$ and $-CHO$).[1]

Identification Workflow

The following logic gate ensures positive identification.



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Figure 2: Step-by-step logic for confirming the identity of the Olopatadine Aldehyde impurity.

Part 3: Experimental Protocols

LC-MS Identification Protocol

This protocol is designed to separate the aldehyde from the API and the E-isomer.

- Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.[1]
- Column: C18 Stationary Phase (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7 μ m).[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile.[1]
- Gradient Program:
 - T=0 min: 90% A / 10% B
 - T=10 min: 40% A / 60% B
 - T=12 min: 10% A / 90% B[1]
- Flow Rate: 0.3 mL/min.[1]
- MS Parameters (ESI+):
 - Capillary Voltage: 3.5 kV[1]
 - Cone Voltage: 30 V
 - Source Temp: 120°C
 - Desolvation Temp: 350°C[1]

Expected Results:

Compound	Retention Time (approx)	m/z [M+H] ⁺	Key Fragment Ions
Aldehyde Impurity	~4.2 min (RRT 0.42) [1]	308.18	263, 235, 207

| Olopatadine | ~10.0 min (RRT 1.00) | 338.17 | 292, 247, 165 [[8]

Preparative Isolation & NMR Confirmation

To generate a reference standard for quantitative qualification, isolation is required.

- Enrichment: Subject Olopatadine HCl solution (1 mg/mL) to UV light (254 nm) for 24 hours to generate the photolytic aldehyde degradant if synthetic standard is unavailable.[1]
- Prep-HPLC: Scale up the analytical method using a 19mm or 30mm ID C18 column.
- Extraction: Collect the fraction at RRT 0.42. Neutralize with weak base (NaHCO₃) and extract into Dichloromethane (DCM).[1] Evaporate DCM to obtain the residue.
- NMR Analysis (CDCl₃ or DMSO-d₆):
 - 1H NMR Target: Look for the singlet proton of the aldehyde group (-CHO) in the region of 9.5 – 10.5 ppm.[1]
 - 13C NMR Target: Look for the carbonyl carbon signal (-C=O) at >190 ppm.[1]
 - Distinction: Olopatadine will show a carboxylic acid proton (broad, >11 ppm) or no signal in that region if exchanged, and the carbonyl carbon will be ~175 ppm (Acid/Ester range), significantly upfield from the aldehyde.[1]

Part 4: Control & Mitigation[1]

Because aldehydes are reactive electrophiles (potential genotoxic impurities, though often lower risk than epoxides), their levels must be controlled.[1]

- Synthetic Control: Ensure complete oxidation during the synthesis of the carboxylic acid. Use excess oxidizing agent (e.g., Jones reagent or Pinnick oxidation conditions) if converting

from the aldehyde.[1]

- Process Wash: The aldehyde is less polar than the acid (at high pH).[1] A basic wash of the final API solution can help partition the non-ionized aldehyde into an organic layer while the Olopatadine salt remains aqueous.
- Packaging: To prevent photolytic degradation (Norrish Type-I formation of the aldehyde), Olopatadine formulations (ophthalmic solutions) must be packaged in opaque or UV-blocking LDPE bottles.[1]

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